N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly known as BQL-123, is a synthetic peptide that has potential applications in scientific research. It is a peptide antagonist of the endothelin B receptor, which is involved in the regulation of blood pressure, vascular tone, and cell proliferation. BQL-123 has been shown to have a variety of effects on the cardiovascular and nervous systems, making it a promising candidate for further study.
Mechanism of Action
BQL-123 is a selective antagonist of the endothelin B receptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. By blocking the activity of the endothelin B receptor, BQL-123 can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
BQL-123 has been shown to have a variety of biochemical and physiological effects, including the modulation of blood pressure, heart rate, and vascular tone. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits. BQL-123 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
BQL-123 has several advantages for use in laboratory experiments, including its high potency and selectivity for the endothelin B receptor. It is also relatively stable and has a long half-life in vivo, which allows for sustained effects. However, BQL-123 is a synthetic peptide and may be subject to degradation and other chemical modifications that could affect its activity. Additionally, BQL-123 may have limited solubility in certain solvents, which could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of BQL-123, including further investigation of its therapeutic potential in cardiovascular and neurological diseases. Additionally, the development of new analogs and derivatives of BQL-123 could lead to improved potency, selectivity, and pharmacokinetic properties. Further studies are also needed to elucidate the precise mechanisms of action of BQL-123 and to better understand its effects on various physiological processes.
Scientific Research Applications
BQL-123 has been used in a variety of scientific research applications, including the study of cardiovascular and nervous system function. It has been shown to have potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases. BQL-123 has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-17(2)33-20-7-5-6-19(13-20)24-14-22(21-8-3-4-9-23(21)29-24)27(30)28-15-18-10-11-25-26(12-18)32-16-31-25/h3-14,17H,15-16H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELCTJMYKSWFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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